molecular formula C19H23NO B13669022 2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol

2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol

Katalognummer: B13669022
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: UEJDPWRTBLKEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol typically involves multi-step organic reactions. One common method might include the reduction of a precursor isoquinoline derivative followed by benzylation and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would vary depending on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: The parent compound, simpler in structure but with similar aromatic properties.

    Quinoline: Structurally related but with different nitrogen positioning.

    Tetrahydroisoquinoline: A reduced form of isoquinoline, similar in structure but differing in saturation.

Uniqueness

2-(2-Benzyl-1,2,3,4-tetrahydro-6-isoquinolyl)-2-propanol is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

2-(2-benzyl-3,4-dihydro-1H-isoquinolin-6-yl)propan-2-ol

InChI

InChI=1S/C19H23NO/c1-19(2,21)18-9-8-17-14-20(11-10-16(17)12-18)13-15-6-4-3-5-7-15/h3-9,12,21H,10-11,13-14H2,1-2H3

InChI-Schlüssel

UEJDPWRTBLKEMR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.